molecular formula C8H14N2O B11714258 2-(1-Propyl-1H-pyrazol-3-yl)ethanol

2-(1-Propyl-1H-pyrazol-3-yl)ethanol

Cat. No.: B11714258
M. Wt: 154.21 g/mol
InChI Key: RGUAXJIZFDCBPQ-UHFFFAOYSA-N
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Description

2-(1-Propyl-1H-pyrazol-3-yl)ethanol is a heterocyclic compound featuring a pyrazole ring substituted with a propyl group at the 1-position and an ethanol moiety at the 3-position. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic and steric properties. The propyl chain enhances lipophilicity, while the ethanol group contributes to polarity, enabling hydrogen bonding. Its synthesis typically involves alkylation of pyrazole precursors followed by functionalization at the 3-position .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(1-propylpyrazol-3-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-2-5-10-6-3-8(9-10)4-7-11/h3,6,11H,2,4-5,7H2,1H3

InChI Key

RGUAXJIZFDCBPQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)ethanol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of 1-propylhydrazine with an appropriate acetylenic ketone in the presence of a base, such as sodium ethoxide, in ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of 2-(1-Propyl-1H-pyrazol-3-yl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Propyl-1H-pyrazol-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the reduced pyrazole derivative.

    Substitution: The major products are the substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives in combating viral infections, particularly HIV. Compounds structurally related to 2-(1-Propyl-1H-pyrazol-3-yl)ethanol have demonstrated significant anti-HIV activity. For instance, research has shown that certain pyrazole derivatives exhibit effective inhibition against wild-type HIV strains with low EC50 values, indicating their potential as therapeutic agents against this virus .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The incorporation of a pyrazole ring into drug design can enhance the anti-inflammatory properties of compounds, making them suitable candidates for treating conditions such as arthritis and other inflammatory diseases. Studies have indicated that derivatives similar to 2-(1-Propyl-1H-pyrazol-3-yl)ethanol may possess these beneficial effects .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been explored extensively. Research indicates that compounds with a pyrazole scaffold can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Biological Interaction Studies

Understanding the binding affinity of 2-(1-Propyl-1H-pyrazol-3-yl)ethanol with various biological targets is crucial for assessing its therapeutic potential. Preliminary studies could focus on:

  • Enzyme Inhibition : Investigating how this compound interacts with specific enzymes involved in disease processes.
  • Receptor Binding : Evaluating its affinity for receptors that play roles in inflammation and cancer progression.

Case Study 1: Anti-HIV Activity

A series of studies evaluated the anti-HIV efficacy of pyrazole derivatives, revealing that compounds similar to 2-(1-Propyl-1H-pyrazol-3-yl)ethanol showed promising results against HIV strains with EC50 values significantly lower than those of existing antiviral drugs .

Case Study 2: Anti-inflammatory Effects

Research conducted on pyrazole-based compounds demonstrated their ability to reduce inflammation markers in vitro and in vivo models, suggesting a viable pathway for developing new anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 2-(1-Propyl-1H-pyrazol-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole Ethanol Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Predicted logP* Solubility (Theoretical)
2-(1-Methyl-1H-pyrazol-3-yl)ethanol C₆H₁₀N₂O 126.16 ~0.5 High (polar ethanol group)
2-(1-Propyl-1H-pyrazol-3-yl)ethanol C₈H₁₄N₂O 154.21 ~1.2 Moderate (increased lipophilicity)

*logP values estimated using fragment-based methods.

  • This compound has been cataloged with a molar mass of 126.16 g/mol .
  • Propyl Derivative (C₈H₁₄N₂O): The propyl chain increases molecular weight by ~28 g/mol and logP by ~0.7 units, suggesting greater membrane permeability but lower solubility in polar solvents.

Functional Group Variations: Ethanol vs. Amine

Replacing the ethanol group with an amine alters reactivity and solubility:

Table 2: Ethanol vs. Amine Derivatives

Compound Name Functional Group Key Properties
2-(1-Propyl-1H-pyrazol-3-yl)ethanol -CH₂CH₂OH Polar, hydrogen-bond donor, acidic (pKa ~16)
[(1-Propyl-1H-pyrazol-3-yl)methyl]amine -CH₂NH₂ Basic (pKa ~10), forms salts, higher reactivity
  • Ethanol Derivative: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents like water or ethanol. Its acidity is comparable to other alcohols.
  • Amine Derivative: The primary amine group introduces basicity, enabling salt formation with acids. This enhances solubility in acidic aqueous media but increases susceptibility to oxidation .

Heterocyclic vs. Aromatic Ring Systems

Pyrazole-based ethanol derivatives differ structurally from phenyl ethanol analogs, impacting electronic and biological properties:

Table 3: Pyrazole vs. Phenyl Ethanol Derivatives

Compound Type Example from Literature Key Differences
Pyrazole Ethanol 2-(1-Propyl-1H-pyrazol-3-yl)ethanol Heteroaromatic ring with two nitrogen atoms; dipole moment enhances polarity
Phenyl Ethanol Tyrosol analogs () Fully aromatic ring; substituents (e.g., -OH, -OCH₃) modulate bioactivity
  • For example, pyrazole-containing compounds often exhibit enhanced kinase inhibition compared to phenyl analogs .
  • Phenyl Derivatives: Tyrosol analogs (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) show tyrosinase inhibition (up to 60% at 1 mM), suggesting that substituent position and electronic effects dominate activity in phenyl-based systems .

Biological Activity

2-(1-Propyl-1H-pyrazol-3-yl)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacology. Pyrazole derivatives, including this compound, have been extensively studied for their diverse therapeutic effects. This article explores the biological activity of 2-(1-propyl-1H-pyrazol-3-yl)ethanol, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2-(1-propyl-1H-pyrazol-3-yl)ethanol includes a pyrazole ring, which is known for its varied biological activities. The general formula can be represented as:

C8H12N2OC_8H_{12}N_2O

This structure contributes to its interaction with biological targets, primarily through enzyme inhibition and modulation of cellular processes.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth and possess antifungal activity. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. They can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This suggests that 2-(1-propyl-1H-pyrazol-3-yl)ethanol may also exhibit similar effects, potentially providing therapeutic benefits in conditions characterized by inflammation .

Anticancer Potential

Recent investigations into pyrazole compounds have highlighted their anticancer potential. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. The specific activity of 2-(1-propyl-1H-pyrazol-3-yl)ethanol in cancer models warrants further exploration .

Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.

Study 2: Anti-inflammatory Mechanism Investigation

In vitro studies assessed the anti-inflammatory effects of pyrazole derivatives on lipopolysaccharide (LPS)-stimulated macrophages. Results demonstrated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating that these compounds could effectively modulate inflammatory responses.

Data Tables

Biological Activity Mechanism Reference
AntimicrobialCell wall disruption
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis

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